Isotopic Purity and Mass Shift
N-Phenylpropanamide-d5 provides a +5 Da mass shift from the unlabeled analyte, compared to +3 Da for the -d3 variant. This larger mass separation reduces the probability of isotopic cross-talk between the internal standard channel and the analyte's M+1/M+2/M+3 natural abundance isotopic peaks [1][2]. In high-sensitivity MRM assays, the -d5 label permits MS/MS transition selection at m/z values with lower background noise, contributing to improved signal-to-noise ratios [3].
| Evidence Dimension | Mass shift from unlabeled analyte (Da) and isotopic interference risk |
|---|---|
| Target Compound Data | +5 Da mass shift (154.22 g/mol vs. 149.19 g/mol unlabeled); 5 deuterium atoms |
| Comparator Or Baseline | N-Phenylpropanamide-d3: +3 Da mass shift (152.21 g/mol); 3 deuterium atoms [4]. Unlabeled N-Phenylpropanamide: 0 Da mass shift. |
| Quantified Difference | +2 Da additional mass separation vs. -d3 variant; +5 Da vs. unlabeled |
| Conditions | Mass spectrometry; molecular weight comparison |
Why This Matters
Larger mass separation reduces isotopic cross-talk interference, enabling lower LLOQ values and improved assay precision at trace concentrations.
- [1] Jemal, M., Xia, Y.Q. LC-MS development strategies for quantitative bioanalysis. Curr. Drug Metab., 2006, 7, 491–502. View Source
- [2] FDA. Bioanalytical Method Validation Guidance for Industry. 2018. View Source
- [3] Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., Michotte, Y. Validation of bioanalytical LC–MS/MS assays: evaluation of matrix effects. J. Chromatogr. B, 2009, 877, 2198–2207. View Source
- [4] Pharmaffiliates. N-Phenylpropanamide-d3 Product Page. CAS 1346598-63-7. Accessed 2026. View Source
